molecular formula C12H14N2O B12879380 1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one

1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one

Cat. No.: B12879380
M. Wt: 202.25 g/mol
InChI Key: AGOPNLWDSUTWPU-UHFFFAOYSA-N
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Description

1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound consists of a pyrrolo[2,3-b]pyridine core with an ethyl group at the 2-position and a propanone group at the 1-position.

Preparation Methods

The synthesis of 1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain the desired compound . This reaction typically requires the use of a suitable catalyst and solvent to facilitate the formation of the product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in the progression of several cancers . The compound has demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3, making it a valuable lead compound for the development of cancer therapeutics .

Mechanism of Action

The mechanism of action of 1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and angiogenesis . This inhibition ultimately results in the reduction of tumor growth and metastasis.

Comparison with Similar Compounds

1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one can be compared with other pyrrolopyridine derivatives, such as 1-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridine and 1-(1,1-dimethylethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic potential. The unique combination of the ethyl group and propanone moiety in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-(2-ethylpyrrolo[2,3-b]pyridin-1-yl)propan-1-one

InChI

InChI=1S/C12H14N2O/c1-3-10-8-9-6-5-7-13-12(9)14(10)11(15)4-2/h5-8H,3-4H2,1-2H3

InChI Key

AGOPNLWDSUTWPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N1C(=O)CC)N=CC=C2

Origin of Product

United States

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